molecular formula C12H12BrNO2 B1388076 ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate CAS No. 521276-41-5

ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Cat. No.: B1388076
CAS No.: 521276-41-5
M. Wt: 282.13 g/mol
InChI Key: HGXAKECCOMBDMD-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is a halogenated indole derivative with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13–282.14 g/mol . The compound features a bromine atom at the 3-position and a methyl group at the 1-position of the indole ring, with an ethyl ester moiety at the 2-position. This structure positions it as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, where bromine serves as a reactive site for further functionalization. Its physicochemical properties, such as moderate polarity (due to the ester and bromine groups), make it suitable for cross-coupling reactions or as a precursor for bioactive molecules.

Properties

IUPAC Name

ethyl 3-bromo-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXAKECCOMBDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653895
Record name Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521276-41-5
Record name Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: Indole-2-carboxylate Esters

The synthesis generally starts from ethyl indole-2-carboxylate or its derivatives. This compound can be prepared by Fischer indole synthesis or other indole-forming methodologies, followed by esterification at the 2-position.

Electrophilic Bromination at the 3-Position

The selective bromination at the 3-position of the indole ring is a critical step. According to recent research, N-bromo-succinimide (NBS) is commonly used as the brominating agent due to its mild and selective bromination properties.

  • Reaction Conditions : The reaction is typically carried out in an inert solvent such as tetrahydrofuran or acetonitrile at controlled temperatures (often 0 °C to room temperature).
  • Mechanism : The electrophilic bromine from NBS attacks the electron-rich 3-position of the indole ring, forming the 3-bromo derivative.
  • Yields and Purity : This step generally provides good yields with high regioselectivity, minimizing polybromination or substitution at other positions.

N1-Methylation of Indole

Methylation of the indole nitrogen is performed after or before bromination depending on the synthetic route.

  • Methylating Agents : Commonly used methylating reagents include methyl iodide or dimethyl sulfate.
  • Base : A base such as potassium carbonate or sodium hydride is used to deprotonate the indole nitrogen, facilitating methylation.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred.
  • Reaction Conditions : The reaction is typically carried out at room temperature to moderate heating.

Alternative One-Pot or Sequential Procedures

Some protocols suggest performing bromination and methylation sequentially in one-pot reactions to improve efficiency and reduce purification steps.

Step Reagents/Conditions Outcome/Yield (%) Notes
Esterification Ethanol, acid catalyst 75-85% Formation of ethyl indole-2-carboxylate
Bromination (3-position) N-bromo-succinimide (NBS), THF, 0 °C to RT 80-90% High regioselectivity at 3-position
N1-Methylation Methyl iodide, K2CO3, DMF, RT 70-85% Efficient methylation of indole nitrogen
  • A study published in the Royal Society of Chemistry journal demonstrated the use of NBS for selective bromination of indole derivatives, yielding intermediates suitable for further functionalization.
  • The bromination step is crucial for subsequent transformations, and the use of NBS avoids harsh conditions that might degrade the ester functionality or cause polybromination.
  • The methylation step requires careful stoichiometric control to avoid overalkylation or side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is utilized in various research domains due to its unique structural properties and biological activities.

Medicinal Chemistry

This compound serves as a precursor for the synthesis of more complex indole derivatives, which are known for their diverse biological activities. Indole derivatives have been investigated for their potential therapeutic properties, including:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. This compound may enhance the efficacy of anticancer agents by acting on specific molecular targets involved in tumor growth and metastasis.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Biological Studies

The compound has been extensively studied for its interactions with biological systems:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, which can lead to therapeutic benefits in conditions such as diabetes and hypertension.
  • Receptor Binding Studies : The compound's ability to bind to receptors involved in neurotransmission suggests potential applications in treating neurodegenerative diseases.

Industrial Applications

In addition to its research applications, this compound is used in the pharmaceutical industry for:

  • Drug Development : As a building block for synthesizing novel drugs targeting various diseases.
  • Agrochemical Formulations : Its biological activity may also extend to agricultural applications, where it could be used to develop safer pesticides or herbicides.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the modulation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as a dual specificity kinase, phosphorylating serine/threonine and tyrosine-containing substrates . This activity may be part of a regulatory network controlling RNA splicing and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Bromo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate

  • Molecular Formula: C₁₁H₁₄BrNO₂
  • Molecular Weight : 272.14 g/mol
  • Key Differences: The indole ring is partially saturated (4,5,6,7-tetrahydro), reducing aromaticity and planarity compared to the fully aromatic target compound.
  • Applications : Saturated indoles are often explored for enhanced metabolic stability in drug design due to reduced oxidation susceptibility .

Ethyl 3-Bromo-4,6-Dichloro-1H-Indole-2-Carboxylate

  • Molecular Formula: C₁₁H₈BrCl₂NO₂
  • Molecular Weight : 336.997 g/mol
  • Key Differences :
    • Additional chlorine atoms at positions 4 and 6 increase molecular weight by ~55 g/mol and enhance electron-withdrawing effects.
    • Higher halogen content may improve lipophilicity (LogP) and alter reactivity in nucleophilic substitutions.
  • Applications : Cited in medicinal chemistry research (e.g., Salituro et al., 1992), suggesting utility in developing enzyme inhibitors or receptor ligands .

Ethyl 5-Methoxy-2-Methyl-1H-Indole-3-Carboxylate

  • Molecular Formula: C₁₃H₁₅NO₃
  • Molecular Weight : 233.26 g/mol
  • A methyl group at position 2 instead of 1 modifies steric effects near the ester group.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Halogen Content Notable Properties/Applications
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate C₁₂H₁₂BrNO₂ 282.14 3-Br, 1-Me, 2-COOEt 1 Br Intermediate for cross-coupling reactions
Ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate C₁₁H₁₄BrNO₂ 272.14 3-Br, saturated ring, 2-COOEt 1 Br Enhanced metabolic stability in drug design
Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate C₁₁H₈BrCl₂NO₂ 336.997 3-Br, 4-Cl, 6-Cl, 2-COOEt 1 Br, 2 Cl Medicinal chemistry applications (enzyme inhibitors)
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate C₁₃H₁₅NO₃ 233.26 5-OMe, 2-Me, 3-COOEt None Potential neuroactive compound synthesis

Key Research Findings and Implications

  • Reactivity : Bromine at position 3 in the target compound facilitates Suzuki-Miyaura or Ullmann couplings, unlike methoxy or methyl-substituted analogs .
  • Biological Relevance : Chlorinated derivatives (e.g., 4,6-dichloro) show higher bioactivity in literature, likely due to increased electrophilicity and binding affinity .
  • Synthetic Utility : The target compound’s ester group allows hydrolysis to carboxylic acids, enabling diversification, while saturated analogs require distinct synthetic strategies (e.g., hydrogenation) .

Biological Activity

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields, supported by recent research findings.

Overview of the Compound

This compound belongs to the indole family, known for its broad spectrum of biological activities. Its structure includes a bromine atom at the 3-position and an ethyl ester at the carboxylic acid, contributing to its unique properties.

Target Interactions

The compound interacts with various biological targets, leading to multiple pharmacological effects:

  • Antiviral Activity : It has been shown to inhibit HIV-1 integrase, a crucial enzyme in the viral replication cycle. The binding conformation analysis indicates that the indole core and carboxyl group chelate essential magnesium ions within the active site of integrase, enhancing its inhibitory effect .
  • Anticancer Properties : this compound exhibits selective cytotoxicity against cancer cell lines, significantly reducing cell viability in assays involving A549 lung cancer cells . The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is a key aspect of its anticancer activity.

Antimicrobial Effects

The compound demonstrates notable antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It shows effective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.98 μg/mL to higher values depending on the strain .
  • Antifungal Activity : Moderate antifungal activity has also been reported against Candida albicans, with MIC values indicating potential therapeutic applications in treating fungal infections .

Anti-inflammatory and Antioxidant Effects

Research indicates that this compound possesses anti-inflammatory properties. It may inhibit pathways associated with inflammation, potentially offering therapeutic benefits in inflammatory diseases. Additionally, its antioxidant capacity contributes to cellular protection against oxidative stress.

Pharmacokinetics

The bioavailability and pharmacokinetic profile of this compound can be influenced by its chemical structure. Factors such as solubility, stability, and metabolic pathways play crucial roles in determining its effectiveness as a therapeutic agent.

Research Applications

This compound is not only significant for its biological activities but also serves as a valuable building block in synthetic chemistry. Its derivatives are being explored for potential applications in drug development targeting specific molecular pathways involved in diseases such as cancer and viral infections .

Summary of Research Findings

Study Biological Activity Findings
Study on HIV Integrase InhibitionAntiviralSignificant inhibition with IC50 values as low as 0.13 μM
Cytotoxicity AssaysAnticancerSelective cytotoxicity observed in A549 cells; reduced live cell percentage
Antimicrobial TestingAntibacterial/FungalEffective against MRSA and Candida albicans with varying MICs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, and how are intermediates characterized?

  • Methodology : A common approach involves refluxing substituted bromo acetophenones with a carbonyl precursor (e.g., 2-carboxy benzaldehyde) in ethyl methyl ketone using anhydrous K₂CO₃ as a base. This facilitates cyclization to form the indole core, followed by bromination and esterification .
  • Characterization : IR spectroscopy confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies substituent positions (e.g., methyl and bromo groups). Crystallographic validation via SHELX refinement ensures structural accuracy .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use PPE (gloves, goggles, lab coat), avoid inhalation/contact, and work in a fume hood. For spills, neutralize with inert adsorbents and dispose as halogenated waste .
  • Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents. Monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. How can computational reaction design optimize the synthesis of this compound?

  • Approach : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path searching to identify energetically favorable pathways. For example, simulate bromination regioselectivity to minimize side products. Validate predictions via small-scale experiments .
  • Tools : Use software like Gaussian or ORCA for simulations, and ICReDD’s reaction databases to cross-reference experimental conditions .

Q. How to resolve contradictions in crystallographic data during structural determination?

  • Analysis : Employ SHELXL for refinement, focusing on residual density maps to identify disordered regions (e.g., bromine positional disorder). Cross-validate with spectroscopic inconsistent NMR coupling constants may indicate misassigned substituents .
  • Troubleshooting : For twinned crystals, use SHELXD to deconvolute overlapping reflections. Compare multiple datasets to isolate systematic errors .

Q. What experimental design strategies minimize side reactions in the synthesis of this compound?

  • DOE Framework : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess the impact of K₂CO₃ concentration, reflux time, and solvent choice (ethyl methyl ketone vs. DMF) on yield and purity .
  • Statistical Analysis : Use ANOVA to identify significant factors. Response surface methodology (RSM) can model nonlinear relationships between variables .

Q. How to analyze competing reaction pathways in the bromination of 1-methylindole derivatives?

  • Mechanistic Probes : Isotopic labeling (e.g., deuterated substrates) and kinetic studies (e.g., monitoring by in-situ IR) can differentiate electrophilic vs. radical bromination mechanisms.
  • Data Interpretation : Compare Hammett plots (σ values for substituents) to determine electronic effects. Contradictory results may arise from solvent polarity influencing transition states .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
Reactant of Route 2
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ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

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